Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate
Overview
Description
Scientific Research Applications
Polymorphism Studies
- Polymorphism in Pharmaceutical Compounds : A study on a closely related investigational pharmaceutical compound highlighted the characterization of two polymorphic forms using spectroscopic and diffractometric techniques. This research underscores the importance of understanding polymorphism in drug development for ensuring consistency and efficacy of pharmaceutical products (Vogt et al., 2013).
Catalysis and Polymer Applications
- Polymer-supported Catalytic Systems : Research on poly(3,4-ethylenedioxythiophene) introduces a novel polymer-supported system for catalytic reactions. This system demonstrates the potential of integrating such compounds into catalytic and electro-catalytic processes, suggesting a pathway for the development of new catalytic systems that could involve Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate or its derivatives (Sivakumar & Phani, 2011).
Material Science and Energy Storage
- Electrolyte Additives for Lithium-Ion Batteries : A study on Ethyl 3,3,3-trifluoropropanoate as an additive demonstrates its effectiveness in improving the cycling performance of lithium-ion batteries at elevated temperatures. This suggests that similar compounds, including this compound, could be explored for enhancing battery performance and longevity (Huang et al., 2016).
Biochemical Applications
- Biocatalysis with Fungi : The asymmetric reduction of 3-aryl-3-keto esters, including those related to this compound, using Rhizopus species, highlights the utility of fungi in producing enantioselectively reduced products. This application is significant in the synthesis of chiral alcohols, which are valuable in pharmaceutical synthesis (Salvi & Chattopadhyay, 2006).
Analytical Chemistry
- Quantitative Bioanalytical Methods : Research into the development of rapid and selective bioanalytical methods for quantifying similar molecules underscores the importance of accurate measurement techniques in drug development and pharmacokinetic studies. Such methodologies could be applicable to this compound for its evaluation in biological matrices (Nemani et al., 2018).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F2O3/c1-2-16-10(15)6-9(14)11-7(12)4-3-5-8(11)13/h3-5H,2,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLRNJDWFZNOBHC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)C1=C(C=CC=C1F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90543552 | |
Record name | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
97305-12-9 | |
Record name | Ethyl 3-(2,6-difluorophenyl)-3-oxopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90543552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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